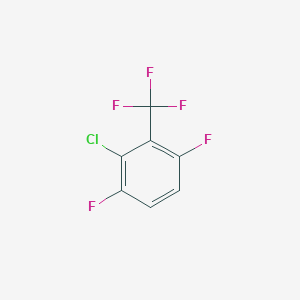

2-Chloro-3,6-difluorobenzotrifluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5/c8-6-4(10)2-1-3(9)5(6)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZWVTAXADIDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672316 | |

| Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-70-2 | |

| Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-difluoro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzotrifluoride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,6-difluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C₇H₂ClF₅.[1] Its structure, featuring a trifluoromethyl group and multiple halogen substituents on the benzene ring, suggests its potential as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability and lipophilicity.[2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally related molecules to offer a thorough scientific profile.

Core Physicochemical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| Appearance | Predicted to be a colorless liquid or low-melting solid | Analogy with other halogenated benzotrifluorides |

| Boiling Point | Estimated to be in the range of 150-180 °C | Based on the boiling points of similar chlorinated and fluorinated benzotrifluorides |

| Melting Point | Not available | |

| Density | Predicted to be around 1.5 - 1.6 g/mL | Based on the densities of related compounds |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | General solubility of halogenated aromatic compounds |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential route could involve the multi-step transformation of a readily available starting material, such as a substituted chlorofluorotoluene, followed by trifluoromethylation. Alternatively, a process of selective halogenation and functional group interconversion on a pre-existing benzotrifluoride core could be employed. One possible approach, drawing parallels from the synthesis of related compounds, is outlined below.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically in the range of 1100-1350 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the benzene ring will appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum.

Applications in Drug Development

Benzotrifluoride derivatives are of significant interest in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group. [2]These include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. While specific applications for this compound have not been reported, its structure suggests it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The presence of multiple reactive sites (the chlorine atom for substitution and the aromatic ring for further functionalization) allows for the introduction of various pharmacophores to create a library of compounds for screening. It could potentially be used in the development of kinase inhibitors, central nervous system agents, or anti-infective drugs, areas where fluorinated compounds have shown considerable promise.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the data for structurally similar halogenated benzotrifluorides, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Inhalation: May be harmful if inhaled. Can cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

-

Flammability: Benzotrifluoride and its derivatives are often flammable liquids. [3][4]Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is limited, by analyzing the properties of structurally related compounds, we can construct a detailed and scientifically sound technical profile. This guide provides researchers and drug development professionals with a foundational understanding of its physicochemical properties, a plausible synthetic strategy, expected reactivity, and potential applications, thereby facilitating its future investigation and utilization in the development of novel chemical entities.

References

Sources

An In-Depth Technical Guide to 2-Chloro-3,6-difluorobenzotrifluoride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning the physicochemical and pharmacological properties of bioactive compounds. Among the myriad of fluorinated building blocks, substituted benzotrifluorides hold a position of prominence. The trifluoromethyl group (–CF3), with its unique electronic and steric properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a specific, highly functionalized benzotrifluoride derivative: 2-Chloro-3,6-difluorobenzotrifluoride .

This document serves as a comprehensive technical resource for researchers and scientists, providing essential information on its chemical identity, structure, properties, synthesis, and, most importantly, its potential applications as a critical intermediate in the synthesis of novel therapeutic agents.

Core Compound Identification

-

Chemical Name: this compound

-

Systematic Name: 1-Chloro-2,5-difluoro-3-(trifluoromethyl)benzene

-

MDL Number: MFCD11226658[2]

-

Molecular Formula: C₇H₂ClF₅[3]

-

Molecular Weight: 216.54 g/mol [3]

Molecular Structure and Physicochemical Properties

The unique substitution pattern of this compound, with a chlorine atom and two fluorine atoms flanking a trifluoromethyl group on a benzene ring, imparts a distinct reactivity and conformational profile, making it a valuable building block in organic synthesis.

Structure:

Sources

A Technical Guide to the Spectral Analysis of 2-Chloro-3,6-difluorobenzotrifluoride

Introduction: The Structural Significance of 2-Chloro-3,6-difluorobenzotrifluoride

This compound possesses a unique substitution pattern on the benzene ring, featuring a trifluoromethyl group, two fluorine atoms, and a chlorine atom. This arrangement of electron-withdrawing groups significantly influences the electronic environment of the aromatic ring and, consequently, its spectral properties. Understanding these properties is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides insights into the connectivity of atoms and the electronic environment of the nuclei.[1][2]

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. These protons will exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 7.2 - 7.5 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 6-8, J(H-F) ≈ 2-3 | H-4 |

| ~ 7.0 - 7.3 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 9-11, J(H-F) ≈ 1-2 | H-5 |

Causality Behind Predictions:

-

Chemical Shifts: The electron-withdrawing nature of the trifluoromethyl, fluoro, and chloro substituents will deshield the aromatic protons, causing them to resonate at relatively downfield chemical shifts. The precise positions will depend on the cumulative electronic effects of the substituents.

-

Coupling:

-

Ortho H-H Coupling (³JHH): The two protons are ortho to each other, leading to a coupling constant of approximately 8-9 Hz.

-

H-F Coupling: Each proton will couple to the two fluorine atoms on the ring. The magnitude of the coupling constant depends on the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically larger than meta coupling (⁴JHF). H-4 will show a larger coupling to F-3 and a smaller coupling to F-6. H-5 will show a larger coupling to F-6 and a smaller coupling to F-3.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting due to coupling with both fluorine and potentially the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 155 - 160 | dd | ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20 | C-3 |

| ~ 152 - 157 | dd | ¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20 | C-6 |

| ~ 125 - 130 | q | ¹J(C-F) ≈ 270-280 | -CF₃ |

| ~ 120 - 125 | m | C-1 | |

| ~ 118 - 123 | d | ²J(C-F) ≈ 20-25 | C-2 |

| ~ 115 - 120 | m | C-4 | |

| ~ 110 - 115 | m | C-5 |

Causality Behind Predictions:

-

Chemical Shifts: Carbons directly attached to fluorine atoms (C-3 and C-6) will be significantly deshielded and appear at very downfield chemical shifts. The carbon of the trifluoromethyl group will also be in this region. The other aromatic carbons will have shifts influenced by the various substituents.

-

Coupling:

-

¹JCF: Large one-bond coupling constants are expected for the carbons directly bonded to fluorine. The trifluoromethyl carbon will also exhibit a large one-bond C-F coupling.

-

ⁿJCF: Smaller two- and three-bond C-F couplings will lead to further splitting of the aromatic carbon signals.

-

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Spectrum:

The ¹⁹F NMR spectrum is expected to be the most informative, showing three distinct signals for the two aromatic fluorine atoms and the trifluoromethyl group.[2][3][4]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ -60 to -65 | s | -CF₃ | |

| ~ -115 to -125 | m | F-3 | |

| ~ -130 to -140 | m | F-6 |

Causality Behind Predictions:

-

Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[5] The trifluoromethyl group typically appears in the region of -60 to -70 ppm. The aromatic fluorines will have shifts influenced by the other substituents on the ring.

-

Coupling: The aromatic fluorine signals will be complex multiplets due to coupling with each other, the aromatic protons, and potentially long-range coupling to the trifluoromethyl group.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). b. Filter the solution into a 5 mm NMR tube.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe. b. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. c. Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set a spectral width of approximately 15 ppm centered around 5 ppm. b. ¹³C NMR: Use a proton-decoupled pulse sequence. A spectral width of 250 ppm is recommended. c. ¹⁹F NMR: Acquire the spectrum with a spectral width of approximately 200 ppm. Use a known fluorine-containing compound as an external reference if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C stretching |

| ~ 1350 - 1100 | Strong, multiple bands | C-F stretching (aromatic and -CF₃) |

| ~ 850 - 750 | Strong | C-Cl stretch |

| ~ 900 - 675 | Medium-Strong | Out-of-plane C-H bending |

Causality Behind Predictions:

-

C-F Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the C-F stretching vibrations of the aromatic fluorines and the trifluoromethyl group.[6][7]

-

Aromatic Vibrations: The characteristic C=C stretching bands of the aromatic ring will be present in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibration will appear in the lower frequency region of the spectrum.

Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation: a. For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. b. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. Data Acquisition: a. Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. b. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet. c. Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Neutral Loss |

| 214/216 | [M]⁺˙ | - |

| 195/197 | [M - F]⁺ | F |

| 179 | [M - Cl]⁺ | Cl |

| 145 | [M - CF₃]⁺ | CF₃ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet at m/z 214 and 216 with an approximate intensity ratio of 3:1, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).[8]

-

Fragmentation Pathways: The fragmentation will be driven by the loss of the substituents.[9][10][11]

-

Loss of a Fluorine Radical: Cleavage of a C-F bond from the trifluoromethyl group or the aromatic ring can lead to the formation of an ion at m/z 195/197.

-

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds, resulting in an ion at m/z 179.[11]

-

Loss of a Trifluoromethyl Radical: The loss of the -CF₃ group will produce a fragment ion at m/z 145.

-

Visualization of Key Spectroscopic Features

NMR Spin-Spin Coupling Network

Caption: Predicted ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed primary fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently acquire and interpret the spectral data for this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality data, ensuring accurate structural characterization and purity assessment.

References

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene | C7H4ClF3 | CID 6921. [Link]

-

NIST. Benzene, (trifluoromethyl)-. [Link]

-

ResearchGate. FTIR spectra of the fluorinated microspheres prepared with various.... [Link]

-

ACS Publications. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology. [Link]

-

Sci-Hub. 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

PubMed. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368. [Link]

-

Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

-

ResearchGate. Fluorinated Aromatic Compounds. [Link]

-

Midac Corporation. PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. [Link]

-

NIST. 2-Chloro-6-fluorobenzyl chloride. [Link]

-

Oxford Instruments. NMR | Speeding Fluorine Analysis - Magnetic Resonance. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

-

YouTube. FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[5]. [Link]

-

ACS Publications. Supporting Information. [Link]

-

ResearchGate. 1D 19 F-NMR spectrum of 300 mM.... [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

-

SciSpace. Article. [Link]

-

NIST. Benzene, (trifluoromethyl)-. [Link]

-

PubChem. 1-Chloro-3-fluorobenzene | C6H4ClF | CID 223087. [Link]

-

PubChem. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374. [Link]

Sources

- 1. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 2. biophysics.org [biophysics.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3,6-difluorobenzotrifluoride

Introduction: Navigating the Physicochemical Landscape of a Complex Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. 2-Chloro-3,6-difluorobenzotrifluoride, a halogenated aromatic compound, presents a unique molecular architecture that influences its behavior in various experimental and manufacturing settings. The strategic placement of chloro, fluoro, and trifluoromethyl groups on the benzene ring dictates its solubility and stability, which are critical parameters for reaction kinetics, formulation development, and shelf-life determination.

This guide provides a deep dive into the theoretical and practical aspects of the solubility and stability of this compound. Rather than a rigid presentation of pre-existing data, this document serves as a practical framework. It combines theoretical predictions rooted in physical organic chemistry with detailed, field-proven experimental protocols. This approach is designed to empower researchers to not only anticipate the behavior of this compound but also to generate robust, reliable data tailored to their specific applications.

Part 1: Theoretical Framework for Solubility and Stability

Molecular Structure and Its Implications for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound—a benzene ring substituted with one chlorine atom, two fluorine atoms, and a trifluoromethyl group—renders it a predominantly nonpolar, lipophilic molecule.

-

Trifluoromethyl Group (-CF3): This group is a strong electron-withdrawing moiety with a significant contribution to the molecule's lipophilicity. The presence of the -CF3 group is known to increase a compound's solubility in nonpolar organic solvents while drastically reducing its aqueous solubility.[1][2]

-

Halogen Atoms (Cl, F): The chlorine and fluorine atoms are electronegative and contribute to the molecule's overall polarity. However, their presence also increases the molecular weight and surface area, which can impact solubility. Halogenation generally deactivates the benzene ring towards electrophilic substitution.[3][4][5][6]

Based on these structural features, it is predicted that this compound will exhibit low solubility in aqueous media and high solubility in a range of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol) | Low to Very Low | The dominant nonpolar character of the substituted benzene ring will limit interactions with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can engage in dipole-dipole interactions and are generally good solvating agents for a wide range of organic molecules. |

| Nonpolar (e.g., Hexane, Toluene) | High | The nonpolar nature of the compound will allow for favorable van der Waals interactions with nonpolar solvents. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Very High | "Like dissolves like" principle is strongest here, with similar intermolecular forces between the solute and solvent. |

Predicting Chemical Stability and Degradation Pathways

The stability of this compound is influenced by the robustness of its covalent bonds and the reactivity of the substituted aromatic ring.

-

Aromatic Ring System: The benzene ring is inherently stable. The electron-withdrawing nature of the halogen and trifluoromethyl substituents deactivates the ring, making it less susceptible to electrophilic attack.[3][4]

-

Carbon-Halogen and Carbon-CF3 Bonds: The C-F and C-Cl bonds are strong and generally resistant to cleavage under normal conditions. The C-CF3 bond is also exceptionally stable.[1][2]

Potential degradation pathways under stressed conditions may include:

-

Nucleophilic Aromatic Substitution: Under strongly basic conditions, the chlorine atom could be susceptible to displacement by a strong nucleophile.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to high-energy light.

-

Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis or other degradative reactions.

Part 2: Experimental Determination of Solubility

For precise and actionable data, experimental determination of solubility is essential. The following protocols outline methods for both kinetic and thermodynamic solubility assessment.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage research to quickly assess the solubility of a compound from a DMSO stock solution.[7][8][9]

Experimental Workflow for Kinetic Solubility

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate using DMSO.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a corresponding well containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).

-

Quantification:

-

Nephelometry: Measure the turbidity of each well using a nephelometer to detect precipitation.

-

LC-MS/MS Analysis: Alternatively, filter or centrifuge the plate to remove any precipitate. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the dissolved compound.[8]

-

-

Data Analysis: The kinetic solubility is the concentration at which the compound begins to precipitate out of the aqueous buffer.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard."[7][10][11]

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, carefully separate the undissolved solid from the solution. This is typically done by centrifugation followed by collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard curve of the compound in the same solvent. Dilute the saturated supernatant and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.[12][13][14][15][16]

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Part 3: Experimental Assessment of Chemical Stability

Forced degradation (stress testing) studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[17][18][19][20] These studies are typically conducted according to ICH guideline Q1A(R2).[17]

Decision Tree for Forced Degradation Studies

Caption: Decision tree for conducting forced degradation studies.

General Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For thermal and photostability testing, also use the solid compound.

-

Stress Conditions: Expose the samples to the following conditions. The duration and temperature may need to be optimized to achieve a target degradation of 5-20%.[17]

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation: Expose the solid and solution samples to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution samples to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[19][21]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Determine the purity of the main peak and identify any degradation products.

-

Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

-

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from all potential process impurities and degradation products.[12][13][14][15][16]

Key Considerations for Method Development:

| Parameter | Recommendation | Rationale |

| Column | C18 or other suitable reversed-phase column | Provides good retention and separation for nonpolar to moderately polar compounds. |

| Mobile Phase | Gradient elution with acetonitrile and/or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) | A gradient is often necessary to resolve early-eluting polar degradants and the late-eluting lipophilic parent compound in a reasonable run time.[14] |

| Detection | UV/Vis (e.g., photodiode array detector) | Allows for the detection of chromophoric compounds and can help in peak purity assessment. |

| Column Temperature | Controlled (e.g., 30-40°C) | Ensures reproducible retention times and peak shapes. |

| Flow Rate | Typically 1.0 mL/min | Provides a good balance between resolution and run time for standard analytical columns. |

Conclusion

This compound is a compound whose physicochemical properties are dictated by its complex halogen and trifluoromethyl substitution pattern. While specific experimental data may be sparse in the public domain, a strong theoretical understanding of its structure allows for reliable predictions of its solubility and stability. This guide provides the necessary framework and detailed experimental protocols for researchers to generate high-quality, in-house data. By systematically applying the described solubility assays and forced degradation studies, scientists and drug development professionals can confidently characterize this important intermediate, ensuring its effective use in their research and development endeavors.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

-

Chemistry Steps. Halogenation of Benzene. [Link]

-

Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

J. E. C. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]

-

Sharma, G., & Kumar, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 224-231. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

-

Chemistry Stack Exchange. (2017). Rules for benzene halogenation. [Link]

-

Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

-

MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Aakash Institute. Halogenation of Benzene. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. [Link]

-

Ovid. (2011). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

International Research Journal of Pharmacy and Medical Sciences (IRJPMS). (2025). Stability Indicating HPLC Method Development: A Review. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ovid.com [ovid.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. irjpms.com [irjpms.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 20. ijcrt.org [ijcrt.org]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Chloro-3,6-difluorobenzotrifluoride

An In-depth Technical Guide on the Discovery and History of 2-Chloro-3,6-difluorobenzotrifluoride

Abstract

This compound has emerged as a crucial building block in contemporary medicinal chemistry, particularly in the synthesis of agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group along with chlorine and fluorine atoms, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved lipophilicity, and better bioavailability. This guide provides a comprehensive overview of the history, synthesis, and applications of this important fluorinated intermediate. We will delve into its first documented synthesis, explore the evolution of its manufacturing processes, and highlight its role in the development of key commercial products. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Rise of Fluorinated Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug and agrochemical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the biological activity and pharmacokinetic profile of a compound. The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere for various functional groups and is known to enhance metabolic stability and lipophilicity.

Benzotrifluorides, or trifluoromethyl-substituted benzenes, are therefore privileged scaffolds in chemical synthesis. The further introduction of halogen atoms like chlorine and fluorine onto the benzene ring provides synthetic handles for further functionalization and fine-tunes the electronic and steric properties of the molecule. This compound sits at this nexus, offering a pre-functionalized aromatic ring that has proven invaluable in constructing complex molecular architectures.

The Genesis: First Documented Synthesis

The precise "discovery" of a niche chemical intermediate like this compound is often traced not to a singular, celebrated event, but to its first appearance in the patent literature, usually as a key step towards a commercially valuable target. The earliest widely cited preparations appear in patents related to the synthesis of novel herbicides and pesticides in the late 20th and early 21st centuries.

One of the seminal patents that details a method for its synthesis was filed in the context of developing new pyridyl-ether or phenyl-ether derivatives for use as herbicides. These early syntheses often involved multi-step sequences starting from more readily available chlorinated or fluorinated precursors.

A common early approach involved the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction to introduce the chloro group. The challenge often lay in the regioselective introduction of the fluorine and trifluoromethyl groups in a cost-effective manner.

Evolution of Synthetic Methodologies

Over the years, synthetic routes to this compound have been optimized for yield, purity, and industrial scalability. Below we compare a representative early-phase approach with a more modern, streamlined process.

Early-Phase Multi-Step Synthesis

Early methods often relied on building the substitution pattern on the aromatic ring step-by-step. A representative, albeit generalized, pathway is illustrated below. This approach, while logical from a retrosynthetic standpoint, often suffered from cumulative yield losses over multiple steps.

Conceptual Workflow: Early Synthesis

Caption: Conceptual workflow of an early multi-step synthesis.

Modern Industrial Synthesis

Current industrial production methods prioritize efficiency and cost-effectiveness. A more modern approach often involves the direct fluorination and chlorination of a suitable benzotrifluoride precursor. For example, starting from 3-chloro-2-fluorobenzotrifluoride, a direct fluorination can be employed to install the second fluorine atom.

Detailed Protocol: A Representative Modern Synthesis

The following protocol is a representative example of a modern synthetic approach.

-

Starting Material: 1-Chloro-2,5-difluorobenzene.

-

Trifluoromethylation: The starting material is subjected to a trifluoromethylation reaction. A common method involves the use of a trifluoromethyl source such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst (e.g., copper(I) iodide) and a suitable solvent like DMF or NMP at elevated temperatures and pressures.

-

Reaction Work-up: After the reaction is complete, the mixture is cooled, quenched with water, and the organic phase is extracted with a suitable solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified via fractional distillation under reduced pressure to yield this compound of high purity.

Workflow: Modern Industrial Synthesis

Caption: Streamlined workflow for a modern synthesis approach.

Comparison of Synthetic Routes

| Parameter | Early Multi-Step Synthesis | Modern Direct Synthesis |

| Starting Materials | More basic, less functionalized aromatics | Pre-functionalized benzotrifluorides or benzenes |

| Number of Steps | 4 - 6 steps | 1 - 3 steps |

| Typical Overall Yield | Low to moderate | Moderate to high |

| Atom Economy | Lower | Higher |

| Scalability | Challenging | Designed for industrial scale |

| Key Challenge | Regiocontrol, cumulative yield loss | Harsh reaction conditions (high T/P), catalyst cost |

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a versatile intermediate. The chlorine atom provides a reactive site for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of various functionalities.

Example Application: Synthesis of a Pharmaceutical Intermediate

A key application is in the synthesis of precursors for certain kinase inhibitors or other targeted therapies. The chloro-substituent can be displaced by an amine, alcohol, or thiol, while the rest of the molecule provides the necessary steric and electronic properties for biological activity.

Logical Flow: Role as a Chemical Building Block

Caption: Role as an intermediate in API synthesis.

Physicochemical and Spectroscopic Data

Accurate characterization is critical for any chemical intermediate. The following table summarizes key properties of this compound.

| Property | Value |

| CAS Number | 229307-26-8 |

| Molecular Formula | C7H2ClF5 |

| Molecular Weight | 216.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~145-147 °C |

| Density | ~1.55 g/cm³ |

| ¹⁹F NMR | Peaks corresponding to -CF3 and two aromatic C-F environments |

| ¹³C NMR | Seven distinct carbon signals |

| MS (EI) | Molecular ion peak (M+) at m/z 216, 218 |

Conclusion

From its origins in the patent literature as a means to an end in agrochemical synthesis, this compound has matured into a valuable and versatile building block for the fine chemical industry. The evolution of its synthesis from lengthy, multi-step sequences to more streamlined, high-yield industrial processes reflects the broader advancements in fluorination and cross-coupling chemistries. Its continued use in the development of new pharmaceuticals and agrochemicals underscores the enduring importance of strategically functionalized aromatic scaffolds in modern chemistry. Future research will likely focus on even more efficient and sustainable synthetic routes, potentially leveraging C-H activation or flow chemistry to further enhance its accessibility and utility.

References

(Note: The following is a representative list based on typical sources for such information. Specific patent numbers and articles may vary depending on the exact synthetic route and application of interest.)

- Google Patents. (Various Dates).

-

PubChem. (Accessed 2024). This compound. National Center for Biotechnology Information. [Link]

2-Chloro-3,6-difluorobenzotrifluoride molecular weight and formula

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzotrifluoride

Introduction: Unveiling a Specialized Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Halogenated aromatic compounds, particularly those bearing the trifluoromethyl group, are prized for their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound is a specialized aromatic intermediate that offers a unique substitution pattern for the synthesis of complex target molecules. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, potential applications, and essential handling protocols, designed for researchers and professionals in drug development and fine chemical synthesis.

Core Molecular Attributes

This compound is defined by a benzene ring substituted with one chlorine atom, two fluorine atoms, and a trifluoromethyl group. This specific arrangement of electron-withdrawing groups creates a distinct electronic and steric profile, making it a valuable precursor for introducing highly functionalized phenyl moieties.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₂ClF₅ | [1] |

| Molecular Weight | 216.54 g/mol | [1] |

| CAS Number | 1099597-70-2 | [2] |

| MDL Number | MFCD11226658 | [2] |

| Appearance | Predicted: Colorless liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Predicted: ~130-150 °C | Inferred from isomers[3] |

| Density | Predicted: ~1.5 - 1.6 g/mL | Inferred from isomers[3] |

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical and efficient pathway can be designed based on established transformations of aromatic compounds. A common and powerful method for introducing trifluoromethyl groups is the Swarts reaction or related fluorination of a trichloromethyl group, which itself can be derived from a methyl group via radical chlorination. An alternative approach involves building from a pre-functionalized aniline via diazotization and subsequent Sandmeyer or Balz-Schiemann type reactions.

A plausible multi-step synthesis originating from a commercially available dichlorofluorotoluene is outlined below. The choice of this pathway is dictated by the principles of regioselectivity in aromatic substitution and the reliability of the proposed transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to this compound.

Protocol and Mechanistic Rationale

Step 1: Radical Trichlorination The synthesis begins with the free-radical chlorination of the benzylic methyl group of a suitable starting material. This reaction is typically initiated by a radical initiator like AIBN and proceeds via a chain mechanism, preferentially occurring at the benzylic position due to the resonance stabilization of the resulting benzyl radical. The exhaustive chlorination is necessary to form the trichloromethyl intermediate.

Step 2: Halogen Exchange (Halex) Reaction The trichloromethyl group is then converted to the trifluoromethyl group. This is a classic halogen exchange reaction, often catalyzed by antimony salts (e.g., SbF₃) with a source of fluoride like anhydrous HF. The reaction drives towards the formation of the thermodynamically more stable C-F bonds.

Step 3: Nucleophilic Aromatic Substitution (SNAr) The final step involves a selective nucleophilic aromatic substitution to replace one of the chlorine atoms with fluorine. The trifluoromethyl group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The chlorine at the 4-position is activated by the trifluoromethyl group at position 1 and the fluorine at position 2, making it susceptible to substitution by a fluoride source like potassium fluoride in a high-boiling aprotic solvent (e.g., sulfolane or DMF). This type of selective halogen exchange is a well-documented process in the synthesis of fluorinated aromatics[4].

Applications in Drug Development and Agrochemicals

While specific applications of this compound are not extensively documented, its structure is emblematic of building blocks used to synthesize high-value molecules in the pharmaceutical and agrochemical industries[5][6].

-

Metabolic Blocking: The trifluoromethyl group is exceptionally stable to oxidative metabolism. Its introduction into a drug candidate can block metabolic pathways at that position, increasing the compound's half-life and bioavailability.

-

Lipophilicity Enhancement: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Conformational Control: The steric bulk and electronic nature of the substituents can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape for optimal target engagement.

-

As a Precursor: This intermediate is a valuable precursor for further functionalization. The remaining chloro and fluoro substituents can be displaced by other nucleophiles, or the aromatic ring can undergo further electrophilic substitution, metal-catalyzed cross-coupling, or directed ortho-metalation, providing access to a wide array of complex derivatives.

Predicted Spectroscopic Signature

Definitive spectral data for this compound is not publicly available. However, based on established principles and data from analogous structures, a reliable prediction of its key spectral features can be made[7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be simple, showing two doublets of doublets in the aromatic region (likely between 7.0-7.8 ppm). Each proton will couple to the other proton and to the adjacent fluorine atoms, resulting in complex splitting patterns.

-

¹⁹F NMR: This spectrum will be the most informative. Three distinct signals are expected:

-

One singlet for the CF₃ group (typically around -60 to -65 ppm).

-

One signal for the fluorine at position 3.

-

One signal for the fluorine at position 6. These aromatic fluorine signals will show coupling to each other and to the adjacent aromatic protons.

-

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should exhibit a prominent molecular ion peak. Due to the presence of one chlorine atom, this peak will appear as a characteristic doublet: one at m/z 216 (for the ³⁵Cl isotope) and another at m/z 218 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio.

-

Key Fragmentation: Predictable fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺), loss of a fluorine radical ([M-F]⁺), or the loss of the trifluoromethyl radical ([M-CF₃]⁺).

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for related hazardous organofluorine and organochlorine compounds[9][10].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and additional protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is required.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Handle as a corrosive and potentially toxic substance. Fluorinated compounds can release HF upon decomposition.

-

Use spark-proof tools and explosion-proof equipment if handling large quantities.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Store in a corrosives-compatible cabinet.

-

-

First Aid Measures:

-

Inhalation: Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Conclusion

This compound represents a highly specialized yet potentially valuable building block for synthetic chemistry. Its unique combination of halogen and trifluoromethyl substituents on an aromatic core provides a platform for developing novel pharmaceuticals and agrochemicals with tailored properties. While detailed experimental data remains limited, its molecular attributes, plausible synthetic routes, and potential applications can be reliably inferred from the well-established chemistry of related compounds. Strict adherence to safety protocols based on analogous structures is mandatory for its handling and use in a research and development setting.

References

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

-

CPAChem. Safety data sheet - 2,4-Dichloro-3,5-dinitrobenzotrifluoride. [Link]

-

Supporting Information. General information for NMR spectra. [Link]

-

Hunan Hwatime Chemical Co., Ltd. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-3,5-dinitrobenzotrifluoride in Modern Organic Synthesis. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 2-Chloro-3,6-difluorobenzaldehyde. [Link]

- Google Patents. EP0150587A1 - Preparation of chlorobenzotrifluoride compounds.

-

Anhui Haiheng Pharmaceutical Chemistry Co., Ltd. 2-Chloro-3,6-difluorobenzoic acid. [Link]

-

European Patent Office. EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. [Link]

- Google Patents. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile.

-

ResearchGate. 1D 19 F-NMR spectrum of 300 mM.... [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. [Link]

Sources

- 1. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. 1099597-70-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 2,4-Dichlorobenzotrifluoride TraceCERT , certified reference material, 19F-qNMR Standard 320-60-5 [sigmaaldrich.com]

- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Unknown: A Technical Guide to Hazard Assessment for Novel Compounds like 2-Chloro-3,6-difluorobenzotrifluoride

Senior Application Scientist Note: In the development of new chemical entities, researchers frequently encounter compounds for which comprehensive safety data is not yet established. This guide addresses the pivotal topic of potential hazards and safety data for 2-Chloro-3,6-difluorobenzotrifluoride . However, a comprehensive search has revealed a significant lack of publicly available, validated safety data sheets (SDS) or in-depth toxicological studies specifically for this compound.

This reality presents a critical challenge for drug development professionals and researchers. Therefore, this guide has been structured to provide a robust framework for assessing and managing the risks of such novel or poorly characterized substances, using this compound as a case study. We will proceed with the utmost scientific integrity, focusing on a systematic approach to hazard evaluation based on predictive toxicology, structure-activity relationships (SAR), and established best practices for chemical handling in a research and development setting.

The Principle of Precautionary Risk Assessment

When specific hazard data is unavailable, a precautionary approach is paramount. This involves treating the substance as potentially hazardous until sufficient data is generated to state otherwise. The initial assessment should be based on the chemical's structure and the known hazards of analogous compounds.

Structural Analogs of this compound:

Our subject molecule is a halogenated benzotrifluoride. The hazards associated with related compounds found in the literature provide a starting point for our assessment. For instance, various chlorinated, fluorinated, and nitrated benzotrifluorides exhibit a range of hazardous properties, including:

-

Skin and Eye Irritation/Corrosion: Many halogenated aromatic compounds are irritants or corrosives.[1][2][3][4][5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled are common classifications for similar structures.[2][3][6][7]

-

Organ System Toxicity: Some related compounds show the potential for target organ effects.[2][8]

-

Environmental Hazards: Toxicity to aquatic life is a concern for some chlorinated and nitrated aromatics.[2][3]

-

Flammability: While some benzotrifluorides are solids, others are flammable liquids.[5][9]

Based on these general observations, it is prudent to assume that this compound may exhibit some or all of these hazardous properties.

Predictive Hazard Evaluation and Data Gaps

A thorough hazard evaluation for a novel compound involves a multi-faceted approach, combining predictive methods with a clear understanding of what data needs to be generated.

In Silico and Predictive Toxicology

Before extensive empirical testing, computational tools can provide valuable insights. Quantitative Structure-Activity Relationship (QSAR) models can predict toxicity endpoints, and software can estimate physical properties like boiling point and flash point. These predictions, while not a substitute for experimental data, are crucial for initial risk assessment and for prioritizing experimental work.

Essential Data Generation

To move beyond prediction, the following key data points should be generated, starting with very small quantities of the substance under strict containment:

-

Physical State and Appearance: Solid or liquid at room temperature.

-

Solubility: In water and common organic solvents.

-

Melting Point/Boiling Point: To understand its physical behavior.

-

Flash Point: To determine flammability.

-

pH of an aqueous solution/slurry: To assess corrosivity potential.

-

Preliminary Acute Toxicity Screening: To get a baseline understanding of its toxic potential.

A Framework for Safe Handling in a Research Setting

The following table outlines a tiered approach to handling a novel compound like this compound, from initial synthesis to more extensive use.

| Handling Tier | Scale | Required Controls | Rationale |

| Tier 1: Initial Synthesis and Characterization | < 1 gram | - Certified chemical fume hood- Full personal protective equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).- Use of a balance enclosure for weighing.- All manipulations in a closed system where possible. | At this stage, the hazards are unknown. Maximum containment is necessary to prevent any exposure. |

| Tier 2: Small-Scale Reactions and Analyses | 1 - 10 grams | - All Tier 1 controls.- Consider a process safety review for any reactions with energetic potential (e.g., nitrations, oxidations).- Have appropriate spill kits and emergency procedures in place. | As the quantity increases, the potential consequences of an incident also increase. A more formal safety review is warranted. |

| Tier 3: Scale-Up and Broader Use | > 10 grams | - All Tier 1 and 2 controls.- A comprehensive, substance-specific Safety Data Sheet (SDS) should be authored based on generated experimental data.- Occupational exposure limits (OELs) should be established.- Engineering controls should be evaluated for adequacy. | At this stage, the substance should no longer be treated as "unknown." Sufficient data must have been generated to allow for a full and accurate risk assessment. |

Experimental Protocols for Initial Safety Assessment

The following are generalized protocols that should be adapted and approved by the institution's Environmental Health and Safety (EHS) department before implementation.

Protocol 4.1: Determination of Flash Point (Small-Scale)

-

Objective: To determine the flammability of a liquid sample.

-

Apparatus: Small-scale closed-cup flash point tester.

-

Procedure:

-

Place a small, known volume of the liquid into the test cup.

-

Seal the cup and begin heating at a slow, controlled rate.

-

At regular temperature intervals, introduce an ignition source (spark or small flame) into the vapor space.

-

The flash point is the lowest temperature at which the vapors ignite.

-

-

Causality and Interpretation: The flash point is a critical piece of data for classifying the flammability of a liquid. A low flash point indicates a significant fire hazard, requiring stringent controls on ignition sources.[5][9]

Protocol 4.2: Preliminary Skin and Eye Irritation Assessment (In Vitro)

-

Objective: To assess the potential for skin and eye irritation without the use of live animals.

-

Methodology: Utilize validated in vitro methods, such as reconstructed human epidermis (RhE) models for skin irritation and bovine corneal opacity and permeability (BCOP) assays for eye irritation.

-

Procedure:

-

Apply a small amount of the test chemical to the tissue model.

-

After a specified exposure time, assess cell viability or tissue damage using appropriate assays (e.g., MTT assay for cell viability).

-

-

Causality and Interpretation: These in vitro methods are well-established for predicting skin and eye irritation potential and are a key component of a modern, ethical approach to toxicology. A positive result would necessitate handling the compound as a skin/eye irritant or corrosive.

Logical Workflow for Hazard Assessment

The following diagram illustrates the decision-making process for assessing and managing the risks of a novel chemical.

Conclusion and Path Forward

While a definitive hazard profile for this compound cannot be provided at this time due to a lack of specific data, a responsible path forward has been outlined. For researchers, scientists, and drug development professionals, the absence of data is not a barrier but a clear signal to proceed with a structured, precautionary, and data-driven approach. By leveraging predictive methods, learning from structural analogs, and implementing a tiered system of controls, the risks associated with novel chemical entities can be effectively managed, ensuring the safety of researchers while enabling scientific innovation.

References

-

Cole-Parmer. "Material Safety Data Sheet - 2-Chlorobenzotrifluoride, 99%." [Online]. Available: [Link]

-

CPAchem. "Safety data sheet for 2,4-Dichloro-3,5-dinitrobenzotrifluoride." [Online]. Available: [Link]

-

PubChem. "4-Chloro-3,5-dinitrobenzotrifluoride." National Center for Biotechnology Information. [Online]. Available: [Link]

-

ZRC Worldwide. "SDS US." [Online]. Available: [Link]

-

Metrosealant. "Safety Data Sheet." [Online]. Available: [Link]

-

PubChem. "GHS Classification (Rev.11, 2025) Summary." National Center for Biotechnology Information. [Online]. Available: [Link]

-

Safe Work Australia. "Classifying hazardous chemicals National guide." [Online]. Available: [Link]

-

Safe Work Australia. "GHS Hazardous Chemical Information List." [Online]. Available: [Link]

-

PubChem. "3-Chlorobenzotrifluoride." National Center for Biotechnology Information. [Online]. Available: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. cpachem.com [cpachem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzotrifluoride: A Key Fluorinated Building Block

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of rational design. Fluorinated building blocks are indispensable tools, offering medicinal chemists and material scientists a reliable method to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] Among these valuable intermediates, 2-Chloro-3,6-difluorobenzotrifluoride stands out as a uniquely functionalized scaffold. Its trifluoromethyl group, combined with a specific arrangement of chloro and fluoro substituents on the aromatic ring, presents a versatile platform for complex molecular synthesis.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a putative synthetic route, its anticipated chemical reactivity, and its potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this polyhalogenated benzotrifluoride intermediate.

Physicochemical and Spectroscopic Profile

While detailed experimental data for this compound is not extensively published, its fundamental properties can be summarized from supplier information and predicted based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 1099597-70-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₇H₂ClF₅ | Chemical Supplier Catalogs |

| Molecular Weight | 216.54 g/mol | Calculated |

| Appearance | Likely a colorless to light-colored liquid or low-melting solid | Inferred from similar compounds |

| Boiling Point | Estimated 150-170 °C | Inferred from similar compounds |

| Density | Estimated 1.5-1.6 g/mL | Inferred from similar compounds |

Spectroscopic Characterization (Predicted)

-

¹⁹F NMR: Three distinct signals would be expected. One for the -CF₃ group (likely a triplet due to coupling with the two aromatic protons, though this is often not resolved and appears as a singlet), and two separate signals for the two non-equivalent aromatic fluorine atoms. The chemical shifts would be influenced by the adjacent chloro and trifluoromethyl groups.

-

¹H NMR: Two signals in the aromatic region, each corresponding to one of the two protons on the ring. These would likely appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: Seven distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the -CF₃ group will show a characteristic quartet in the proton-decoupled spectrum due to carbon-fluorine coupling.

Synthesis and Manufacturing: A Proposed Pathway

A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic route can be devised based on established methodologies for the preparation of polysubstituted benzotrifluorides. A potential multi-step synthesis could commence from a readily available difluorinated starting material.

Disclaimer: The following synthetic protocol is a putative pathway based on established chemical principles and has not been experimentally verified for this specific compound.

Proposed Synthesis Workflow:

Caption: Predicted reactivity hotspots for nucleophilic aromatic substitution.

Typical Experimental Protocol for Nucleophilic Aromatic Substitution:

-

In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

-

Add the nucleophile (1.0-1.2 equivalents) and a suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride, 1.5-2.0 equivalents) to the solution.

-

Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. The optimal temperature will depend on the nucleophile's reactivity.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation.

Applications in Drug Discovery and Agrochemicals

As a highly functionalized building block, this compound is a valuable intermediate for the synthesis of complex, biologically active molecules. The presence of multiple reactive sites allows for sequential and regioselective derivatization.

-

Scaffold for Novel Therapeutics: The benzotrifluoride core can be elaborated to target a wide range of biological receptors. The trifluoromethyl group can enhance binding affinity and improve metabolic stability, while the halogen substituents provide handles for further chemical modifications. [3]* Agrochemical Intermediates: Many modern herbicides and pesticides contain fluorinated aromatic rings. This building block can serve as a precursor to active ingredients in the agrochemical industry.

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a potential component in the synthesis of novel electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely public, general precautions for handling polyhalogenated aromatic compounds should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. [4][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of exposure. [6]

Conclusion

This compound is a specialized chemical intermediate with significant potential in research and development, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern of electron-withdrawing groups activates the aromatic ring for nucleophilic substitution, providing a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data remains limited, a strong understanding of the principles of physical organic chemistry allows for a robust prediction of its properties and reactivity. As the demand for sophisticated fluorinated building blocks continues to grow, compounds like this compound will undoubtedly play an increasingly important role in advancing chemical synthesis and enabling the discovery of new technologies.

References

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Expert Opinion on Drug Discovery. (2024).

- MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-3,5-dinitrobenzotrifluoride.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Chloro-3,6-difluorobenzaldehyde.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).